3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one
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Overview
Description
3-[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-ETHYL-6-METHYL-1,4-DIHYDROQUINOLIN-4-ONE is a complex organic compound that features a quinoline core, an oxadiazole ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-ETHYL-6-METHYL-1,4-DIHYDROQUINOLIN-4-ONE typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-ETHYL-6-METHYL-1,4-DIHYDROQUINOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline and oxadiazole derivatives .
Scientific Research Applications
3-[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-ETHYL-6-METHYL-1,4-DIHYDROQUINOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-ETHYL-6-METHYL-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-ETHYL-6-METHYL-1,4-DIHYDROQUINOLIN-4-ONE include:
- 3-(3,4-Dimethoxyphenyl)propionic acid
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,4-Dimethoxyphenylacetonitrile
Uniqueness
What sets 3-[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-ETHYL-6-METHYL-1,4-DIHYDROQUINOLIN-4-ONE apart is its unique combination of a quinoline core, an oxadiazole ring, and a dimethoxyphenyl group. This structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
Properties
Molecular Formula |
C22H21N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one |
InChI |
InChI=1S/C22H21N3O4/c1-5-25-12-17(20(26)16-10-13(2)6-9-18(16)25)22-23-21(24-29-22)15-8-7-14(27-3)11-19(15)28-4/h6-12H,5H2,1-4H3 |
InChI Key |
WUKMNDICFLSVPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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